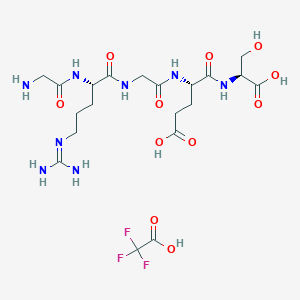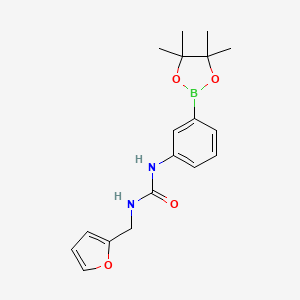
6-Bromo-2,3-difluorobenzyl bromide
Descripción general
Descripción
“6-Bromo-2,3-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1807193-48-1 . It has a molecular weight of 285.91 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2,3-difluorobenzyl bromide” include a molecular weight of 285.91 . The compound is expected to be in a liquid form . The density and boiling point of the compound are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
6-Bromo-2,3-difluorobenzyl bromide can be used as a reagent in the synthesis of various organic compounds. Its bromine groups make it a good electrophile, allowing it to participate in nucleophilic substitution reactions .
Preparation of Fluorinated Compounds
The presence of fluorine atoms in the molecule suggests that it could be used in the preparation of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Benzylic Bromination
This compound could potentially be used in reactions involving benzylic bromination, a type of organic reaction where a bromine atom is substituted at the benzylic position .
Synthesis of Chemokine Antagonists
Related compound 2,3-Difluorobenzyl bromide has been used in the synthesis of chemokine antagonists . It’s possible that 6-Bromo-2,3-difluorobenzyl bromide could be used in a similar manner.
5. Synthesis of Inhibitors of Bovine Viral Diarrhea Virus Another related compound, 2,6-Difluorobenzyl bromide, has been used in the synthesis of inhibitors of bovine viral diarrhea virus . Given the structural similarities, 6-Bromo-2,3-difluorobenzyl bromide might also be used in similar biological applications.
Synthesis of 1,3,5-Triazine-2,4,6-Triones
2,6-Difluorobenzyl bromide has been used in the synthesis of 1,3,5-triazine-2,4,6-triones . It’s possible that 6-Bromo-2,3-difluorobenzyl bromide could be used in a similar manner.
Mecanismo De Acción
Target of Action
Benzylic halides, such as 6-bromo-2,3-difluorobenzyl bromide, are known to be reactive and can participate in various chemical reactions . These reactions often involve nucleophilic substitution or free radical mechanisms .
Mode of Action
The mode of action of 6-Bromo-2,3-difluorobenzyl bromide involves its interaction with other molecules through its reactive bromine atoms. In a typical reaction, the bromine atom is displaced by a nucleophile or removed in a free radical process . The exact mode of action can vary depending on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
It’s worth noting that benzylic halides are often used in organic synthesis, including the synthesis of pharmaceuticals and other biologically active compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on its specific applications.
Result of Action
The molecular and cellular effects of 6-Bromo-2,3-difluorobenzyl bromide would depend on its specific applications. In general, the compound can react with various nucleophiles, leading to the formation of new chemical bonds . This could potentially result in the synthesis of new molecules, including biologically active compounds.
Action Environment
The action, efficacy, and stability of 6-Bromo-2,3-difluorobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the solution, and the temperature can all affect the compound’s reactivity . Moreover, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-3,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCUAMBAPDZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)





![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

